

Pefachrome FXa substrate hydrolysis optimization

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Compound Focus: Pefachrome(R) fxa*

CAS No.: 80895-10-9

Cat. No.: S1938157

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Pefachrome FXa Substrate: Key Specifications

The table below summarizes the core quantitative data for the Pefachrome FXa substrate (Product Code: 085-06) [1].

Parameter	Specification
Product Name	Pefachrome FXa/LAL 5288 [1]
Application	Highly sensitive chromogenic determination of Factor Xa activity for research and quality control [1].
Molecular Weight	622.7 g/mol [1]
Solubility	Up to 4 mM in distilled water [1]
Kinetic Constant (K_M)	0.106 mM [1]
Catalytic Constant (k_{cat})	140 s ⁻¹ [1]

Parameter	Specification
Storage Conditions	2-8°C, protected from moisture and light [1]

Troubleshooting Guide for Pefachrome FXa Assays

Problem	Possible Causes	Recommended Solutions
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| **Low or No Signal** | 1. Incomplete Factor X activation [2]. 2. Substrate degradation due to improper storage or contamination [1]. 3. Incorrect buffer pH or missing co-factors (e.g., CaCl₂) [1]. | 1. Verify FX activation conditions (e.g., activator concentration, incubation time) [2]. 2. Prepare fresh substrate solution from a newly opened vial; ensure proper storage [1]. 3. Use a pre-set 50 mM Tris-HCl buffer at pH 8.4 with 25 mM CaCl₂ [1]. | | **High Background Signal** | 1. Non-specific hydrolysis of the substrate [2]. 2. Contamination with other serine proteases (e.g., thrombin) [2]. | 1. Include a negative control without FXa to quantify background [2]. 2. Ensure sample purity; use specific inhibitors if needed to rule out interference from other enzymes. | | **Poor Reproducibility** | 1. Inconsistent sample or reagent pipetting. 2. Fluctuations in incubation temperature or time. 3. Plate reader calibration issues. | 1. Use calibrated pipettes and reverse pipetting for viscous solutions. 2. Pre-incubate all reagents and plates at 37°C and use a timer. 3. Regularly clean the plate reader and run a pathlength check. |

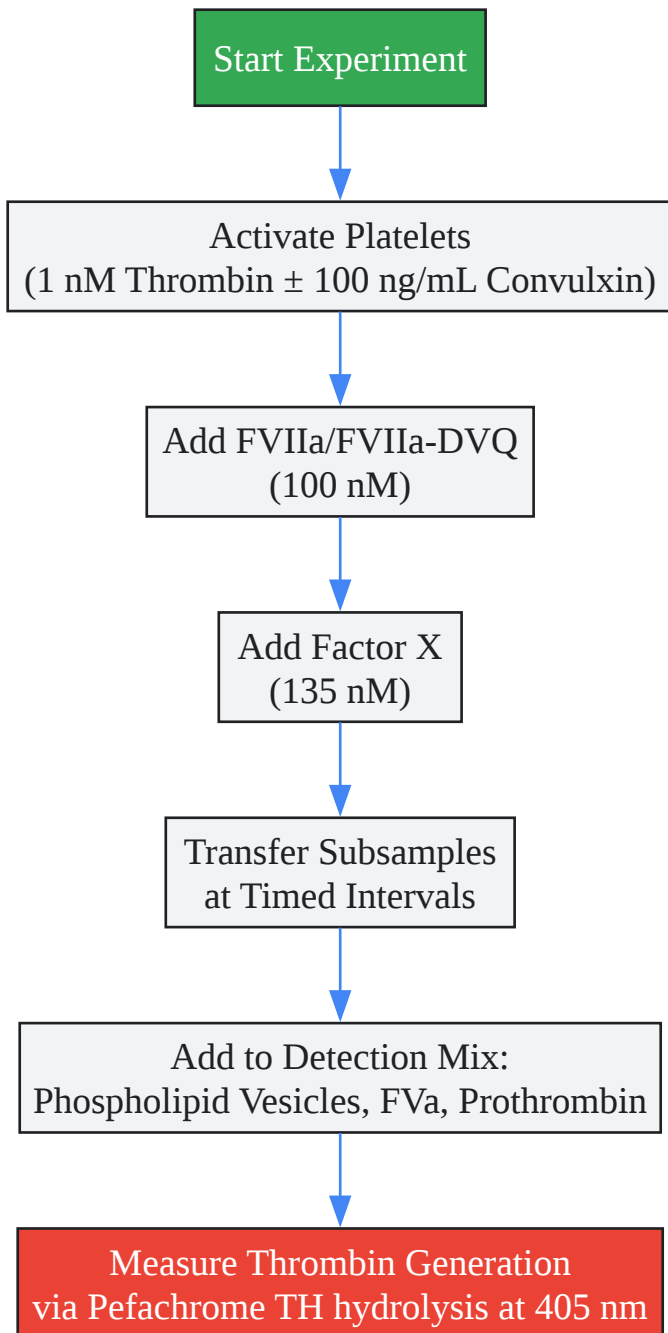
Experimental Protocols & Workflows

Here are detailed methodologies for common experiments using Pefachrome FXa, based on published research.

Protocol 1: Determining Factor Xa Generation on Cell Surfaces

This protocol is adapted from studies measuring FXa generation on the surface of activated platelets [2].

Workflow:



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Procedure:

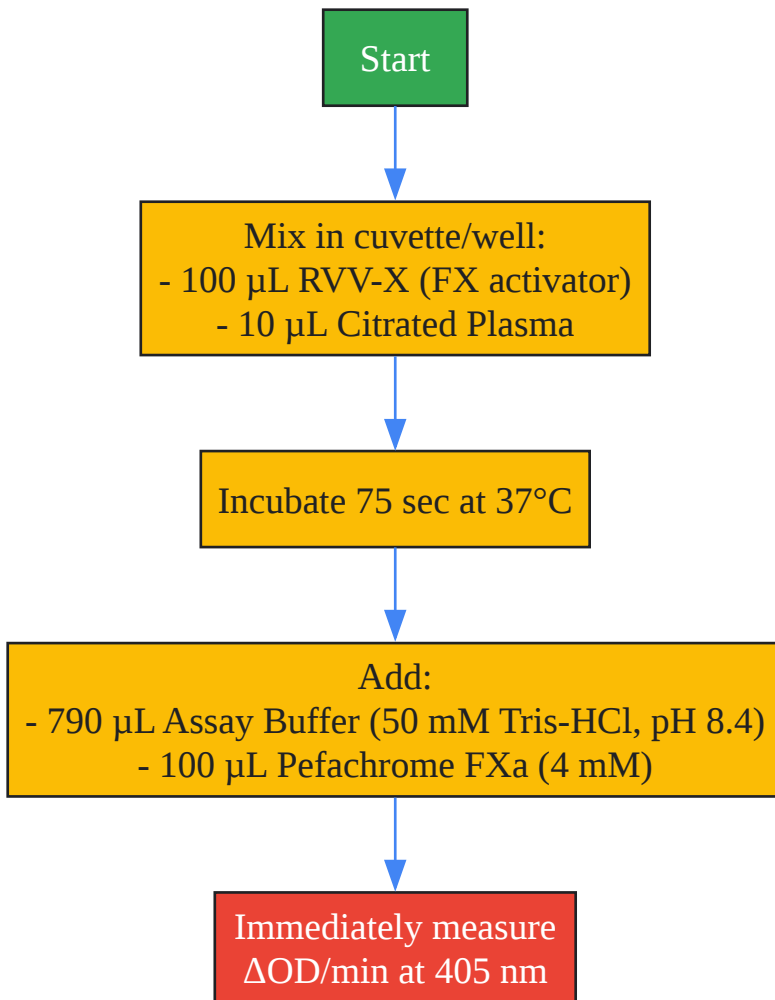
- **Cell Activation:** Resuspend activated platelets (or other relevant cells) at a concentration of 1.5×10^8 /mL in an appropriate buffer [2].
- **Incubation with FVIIa:** Add Factor VIIa (FVIIa) to the cells at a final concentration of 100 nM and incubate to allow complex formation [2].

- **Initiate FXa Generation:** Add human Factor X (FX) to the mixture at a final concentration of 135 nM to start the reaction. The FVIIa on the cell surface will activate FX to FXa [2].
- **Subsample and Detect:** At timed intervals (e.g., every 30 seconds), transfer a subsample of the reaction mixture into a separate tube containing a detection mix. The detection mix includes phospholipid vesicles (50 μ M), Factor Va (5 nM), and prothrombin (500 nM). The generated FXa will assemble with FVa on the phospholipids to form the prothrombinase complex, which converts prothrombin to thrombin [2].
- **Measure Thrombin:** The thrombin generated is measured by its hydrolysis of a separate thrombin-specific chromogenic substrate, Pefachrome TH (1 mM), monitoring the increase in absorbance at 405 nm. The rate of thrombin generation is directly proportional to the amount of FXa generated on the cell surface in step 3 [2].

Protocol 2: Direct Determination of Factor Xa Activity in Plasma

This is a standard micro-assay suggested by the manufacturer for measuring FXa activity in plasma samples [1].

Workflow:



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Procedure:

- **Activate FX:** In a microcuvette or plate well, combine 100 µL of RVV-X (a specific activator of FX from snake venom) with 10 µL of human citrated plasma [1].
- **Incubate:** Incubate the mixture for **75 seconds at 37°C** to allow for the complete activation of FX to FXa [1].
- **Add Substrate and Buffer:** Add 790 µL of pre-warmed assay buffer (50 mM Tris-HCl, pH 8.4) followed immediately by 100 µL of Pefachrome FXa substrate, dissolved in water at a concentration of 4 mM [1].
- **Measure Kinetics:** Immediately start monitoring the change in absorbance at 405 nm ($\Delta OD/min$). The rate of absorbance increase is directly proportional to the FXa activity in the sample [1].

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind the Pefachrome FXa assay? The assay is based on the hydrolysis of a synthetic peptide, CH₃O-CO-D-CHA-Gly-Arg-pNA, by the enzyme Factor Xa. This cleavage releases the yellow chromophore para-nitroaniline (pNA), which is measured by its absorbance at 405 nm. The rate of increase in absorbance is directly proportional to the FXa activity in the sample [1].

Q2: Can this substrate be used in complex biological systems like plasma? Yes. The provided Protocol 2 is specifically designed for use in citrated plasma. The key is to use a specific activator like RVV-X to convert Factor X to FXa amidst other plasma components [1]. Furthermore, research shows its utility in more complex, cell-based assays, such as measuring FXa generation on the surface of activated platelets [2].

Q3: The substrate solution appears cloudy. What should I do? The substrate should be clear in solution. Cloudiness may indicate incomplete dissolution or microbial contamination. Ensure you are using distilled water and vortex thoroughly. If problems persist, prepare a fresh solution from a new vial, and always store the stock powder as recommended (2-8°C, protected from moisture) [1].

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References

1. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for ... [loxo.de]
2. Human platelets express Endothelial Protein C Receptor ... [pmc.ncbi.nlm.nih.gov]

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